molecular formula C52H67F4OP B2852333 AlPhos CAS No. 1805783-60-1

AlPhos

Cat. No.: B2852333
CAS No.: 1805783-60-1
M. Wt: 815.074
InChI Key: ALWIRDZSIXWCBO-XDNJMUSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AlPhos is a useful research compound. Its molecular formula is C52H67F4OP and its molecular weight is 815.074. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of Bis(1-adamantyl)-[2-[3-(4-butyl-2,3,5,6-tetrafluorophenyl)-2,4,6-tri(propan-2-yl)phenyl]-6-methoxyphenyl]phosphane, also known as AlPhos, is the transition metal catalysts used in various organic reactions . It acts as a ligand , a molecule that binds to a central metal atom to form a coordination complex .

Mode of Action

This compound is a bulky and electron-rich phosphine ligand . It interacts with its targets, the transition metal catalysts, by donating electron density to the metal center, thereby activating it for catalysis . This interaction results in the formation of a metal-ligand complex, which is highly effective for various cross-coupling reactions .

Biochemical Pathways

The activated metal-ligand complex catalyzes various cross-coupling reactions, such as Heck and Suzuki coupling , Buchwald-Hartwig amination of aryl chlorides , and α-arylation reactions of ketones . These reactions are crucial in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

Pharmacokinetics

It’s important to note that this compound is sensitive to moisture and air, and it should be stored under inert atmosphere at 2-8°c .

Result of Action

The result of this compound’s action is the efficient and selective formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds . This enables the synthesis of a wide range of complex organic molecules with high yield and selectivity .

Action Environment

The action of this compound is influenced by environmental factors such as temperature, moisture, and the presence of other reactants . Furthermore, the efficiency of the catalytic reactions it participates in can be affected by the concentration of the reactants, the temperature of the reaction, and the solvent used .

Properties

IUPAC Name

bis(1-adamantyl)-[2-[3-(4-butyl-2,3,5,6-tetrafluorophenyl)-2,4,6-tri(propan-2-yl)phenyl]-6-methoxyphenyl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H67F4OP/c1-9-10-12-38-46(53)48(55)45(49(56)47(38)54)44-40(29(4)5)21-39(28(2)3)43(42(44)30(6)7)37-13-11-14-41(57-8)50(37)58(51-22-31-15-32(23-51)17-33(16-31)24-51)52-25-34-18-35(26-52)20-36(19-34)27-52/h11,13-14,21,28-36H,9-10,12,15-20,22-27H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWIRDZSIXWCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C(=C(C(=C1F)F)C2=C(C=C(C(=C2C(C)C)C3=C(C(=CC=C3)OC)P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8)C(C)C)C(C)C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H67F4OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

815.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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